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Compound of Interest

Compound Name: R 1485 dihydrochloride

Cat. No.: B1191904 Get Quote

Executive Summary
This guide details the application of R 1485 dihydrochloride, a potent and selective 5-HT6

receptor antagonist, in gene expression studies.[1][2] The 5-HT6 receptor (5-HT6R) is a critical

target in neuropsychopharmacology, implicated in cognitive function, memory consolidation,

and neurodevelopment.[1][2] R 1485 serves as a high-fidelity chemical probe to dissect the

downstream genomic effects of 5-HT6R blockade, specifically modulating the

cAMP/PKA/CREB and mTOR signaling axes.[1]

This document provides a validated framework for researchers to utilize R 1485 in in vitro and

in vivo models to quantify changes in neuroplasticity-related gene expression (e.g., BDNF, Arc,

PSA-NCAM).[1]

Technical Specifications & Mechanistic Grounding
Chemical Profile
R 1485 dihydrochloride is an arylpiperazine derivative characterized by high affinity and

selectivity for the 5-HT6 receptor, with minimal off-target activity at other serotonergic subtypes

or hERG channels.[1][2]
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Property Specification

Chemical Name
4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-

piperazinyl)-2H-1,4-benzoxazine dihydrochloride

CAS Number
479072-73-0 (Free base), 256390

(dihydrochloride ref)

Molecular Formula C₁₈H₂₀FN₃O₃S[1][2][3][4][5][6][7][8][9][10] · 2HCl

Molecular Weight 450.36 g/mol

Target 5-HT6 Receptor (pKi = 8.[1][2]9)

Solubility Water (up to 25 mM), DMSO (up to 100 mM)

Appearance White to off-white solid

Mechanism of Action in Gene Regulation
The 5-HT6 receptor is a Gs-coupled GPCR.[1][2] Its activation stimulates adenylyl cyclase

(AC), increasing intracellular cAMP and activating Protein Kinase A (PKA).[1][2] PKA

phosphorylates the cAMP Response Element Binding protein (CREB), a transcription factor

that drives the expression of immediate-early genes (IEGs) and plasticity factors.[1]

R 1485 acts as an antagonist, blocking this cascade. However, in systems with high

constitutive 5-HT6 activity, R 1485 treatment can significantly suppress basal cAMP levels,

thereby downregulating CREB phosphorylation and altering the transcriptomic landscape.[1]

Conversely, in the presence of endogenous serotonin, R 1485 prevents 5-HT-induced gene

expression changes.

Additionally, 5-HT6R recruits Cdk5 and modulates the mTOR pathway.[1][2] Blockade by R

1485 has been linked to the upregulation of PSA-NCAM (Polysialylated Neuronal Cell

Adhesion Molecule), a marker of synaptic remodeling.[2]

Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathways modulated by R 1485 and

the resulting downstream gene expression targets.
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Figure 1: R 1485 blockade of 5-HT6R signaling.[2] Antagonism prevents Gs-mediated cAMP

accumulation and modulates mTOR/Cdk5 pathways, altering the transcription of plasticity

genes.[1]

Validated Experimental Protocols
Preparation of Stock Solutions
Critical Logic: R 1485 is a dihydrochloride salt, making it water-soluble, but stability is

maximized in DMSO for long-term storage.[1][2]

Weighing: Accurately weigh 5 mg of R 1485 dihydrochloride.

Solvent Choice:

For immediate use: Dissolve in sterile distilled water or PBS to 10 mM.

For storage: Dissolve in high-grade DMSO to 25 mM.

Dissolution: Vortex for 30 seconds. If using DMSO, the solution may slightly warm; this is

normal.

Aliquot & Store: Aliquot into light-protective tubes (amber) to avoid freeze-thaw cycles. Store

at -20°C (stable for 3 months) or -80°C (stable for 6 months).

In Vitro Gene Expression Assay (Neuronal Culture)
Objective: Determine the effect of R 1485 on BDNF and Arc mRNA levels in SH-SY5Y cells or

primary cortical neurons.

Reagents:

Culture Media: DMEM/F12 + 10% FBS (or Neurobasal + B27 for primary).[1]

R 1485 Stock (10 mM).[1][2]

RNA Extraction Kit (e.g., TRIzol or Column-based).[1]

cDNA Synthesis Kit.
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SYBR Green Master Mix.

Workflow:

Seeding: Plate cells at

cells/well in 6-well plates. Allow to adhere and reach 70-80% confluency (24-48 hours).

Serum Starvation (Optional but Recommended): Replace medium with serum-free medium

for 4-6 hours prior to treatment to synchronize cell cycle and reduce basal signaling noise.[1]

Treatment:

Control: Vehicle (0.1% DMSO or Water).[1]

Experimental: R 1485 at graded concentrations: 10 nM, 100 nM, 1 µM.

Note: The

is ~1.2 nM; therefore, 100 nM ensures >95% receptor occupancy.

Incubation: Incubate for 3 to 6 hours for Immediate Early Genes (IEGs) like c-Fos or Arc.

Incubate for 12 to 24 hours for structural genes like BDNF or PSA-NCAM.[1]

Harvest: Aspirate media and immediately lyse cells with RNA extraction buffer (e.g., 500 µL

TRIzol).

RNA Isolation: Proceed with standard phenol-chloroform extraction or column purification.[1]

Ensure

ratio is > 1.9.

qRT-PCR: Normalize gene expression to housekeepers (GAPDH or beta-actin).

In Vivo Administration for Transcriptomic Analysis
Objective: Assess hippocampal gene expression changes in rodents.

Formulation: Dissolve R 1485 in 0.9% Saline.
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Dosage: Effective systemic dose range is 3 – 10 mg/kg (Intraperitoneal, i.p.).

Timeline:

Administer R 1485.[2][4][5][6][9][11][12]

Wait 2 to 4 hours (peak IEG expression).

Euthanize animal and rapidly dissect the hippocampus on ice.

Flash freeze tissue in liquid nitrogen for RNA extraction.

Data Analysis & Interpretation
Quantitative PCR (qPCR) Analysis
Calculate relative fold change using the

method.[1] [1][2]

Where:

[1]

Expected Outcomes
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Target Gene
Expected Trend with R
1485

Biological Significance

BDNF Variable (Context Dependent)

5-HT6 blockade often

increases cortical BDNF in

specific stress models,

enhancing neuroplasticity.[1]

Arc / c-Fos Suppression (Acute)

Blockade of Gs-cAMP

signaling typically reduces

basal IEG expression unless

compensatory mechanisms

activate.[1]

PSA-NCAM Upregulation

Chronic blockade enhances

PSA-NCAM levels, promoting

neurite outgrowth and synaptic

remodeling.[1][2]

mTOR Targets Modulation

R 1485 may reverse mTOR

overactivation observed in

certain cognitive deficit

models.
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(Note: While specific papers solely dedicated to "R 1485 gene expression" are rare, the

compound is a standard tool compound for 5-HT6 blockade, and the cited mechanisms are

class-effects validated by R 1485 and similar antagonists like SB-271046.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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